6-amino-N-(benzyloxy)hexanamide
Description
Properties
CAS No. |
515163-50-5 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-amino-N-phenylmethoxyhexanamide |
InChI |
InChI=1S/C13H20N2O2/c14-10-6-2-5-9-13(16)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) |
InChI Key |
QZXXPIJAYMKWSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)CCCCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Aromatic and Piperazine Derivatives
Compounds 7a–7d (e.g., 6-amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide) share the hexanamide backbone but feature complex aromatic and piperazine substituents. These modifications enhance binding to neuronal Cav2.2 ion channels, with 7a showing IC₅₀ values in the nanomolar range .
Trityloxy and THP-Protected Analogs
- 6-Amino-N-(trityloxy)hexanamide (9c): The trityloxy group introduces significant bulk, reducing solubility but improving stability in HDAC inhibitor conjugates. This compound showed 72% yield in synthesis, with NMR data confirming structural integrity .
- THP-protected analogs (e.g., 6-amino-N-((tetrahydro-2H-pyran-2-yl)oxy)hexanamide): The THP group enhances metabolic stability, as evidenced by its use in naphthoquinone conjugates for Alzheimer’s disease research .
Mercaptohexyl Derivatives
N-(6-Mercaptohexyl)benzamide replaces the benzyloxy group with a thiol, enabling disulfide bond formation. This property is exploited in materials science for self-assembling monolayers, contrasting with the benzyloxy group’s role in redox-neutral environments .
Physicochemical Properties
Key Research Findings
- Steric Effects : Bulky groups (e.g., trityloxy) reduce solubility but enhance target specificity, while smaller groups (e.g., benzyloxy) balance lipophilicity and synthetic versatility .
- Metabolic Stability : THP protection significantly prolongs half-life in vivo compared to benzyloxy, which may undergo faster oxidative metabolism .
- Synthetic Flexibility : The benzyloxy group’s compatibility with diverse coupling reactions makes it a preferred choice for rapid analog generation .
Preparation Methods
Mixed Carbonate-Mediated Coupling
Peptide Coupling Agents
-
Conditions : DMF or DCM, 0°C to 25°C.
-
Dissolve Boc-Ahx-OH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIEA (2.0 eq).
-
Stir for 10 min, then add O-benzylhydroxylamine (1.1 eq).
-
Stir for 4 hr at 25°C.
Deprotection of Boc Group
Final deprotection is achieved via acidolysis:
-
Dissolve Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (10 eq) and anisole (0.1 eq as scavenger).
-
Stir for 2 hr, concentrate, and precipitate with diethyl ether.
Yield : 85–90%.
Alternative Synthetic Routes
Reductive Amination
Solid-Phase Synthesis
-
Steps :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Mixed Carbonate | 52–67 | 95 | Scalability |
| HATU Coupling | 79 | 98 | High efficiency |
| Reductive Amination | 40–50 | 85 | No protection required |
| Solid-Phase | 60–70 | 90 | Automation compatibility |
Challenges and Optimization
-
Competitive Side Reactions : Over-activation of carboxylic acids leading to dimerization. Mitigated by using HOBt or HOAt as additives.
-
Benzyl Group Stability : Acidic deprotection may cleave the benzyloxy group. Anisole or thioanisole as scavengers prevent this.
-
Solvent Choice : Polar aprotic solvents (DMF, THF) improve coupling efficiency .
Q & A
Q. Basic Research Focus
- Chromatography: Silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) effectively separates polar intermediates. For highly polar derivatives, reverse-phase chromatography (C18 columns, methanol/water eluents) achieves >90% recovery .
- Recrystallization: Use ethanol/water mixtures (8:2 v/v) for high-melting-point analogs. Polar solvents selectively dissolve impurities while precipitating the target compound .
- Key Consideration: The benzyloxy group increases hydrophobicity, enabling efficient separation via normal-phase systems. Monitor polarity via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) .
How can researchers resolve contradictory spectral data (e.g., NMR, MS) during structural characterization of 6-amino-N-(benzyloxy)hexanamide derivatives?
Q. Advanced Research Focus
- NMR Discrepancies: For ambiguous proton signals (e.g., overlapping δ 1.2–1.6 ppm for hexanamide CH₂ groups), use 2D techniques (HSQC, HMBC) to assign connectivity. Compare with published data for trityloxy analogs, where δ 7.2–7.6 ppm aromatic signals confirm benzyl group integrity .
- Mass Spectrometry: High-resolution MS (HRMS) distinguishes isobaric impurities. For example, a [M+H]+ peak at m/z 279.1804 (calc. 279.1809) confirms molecular formula C₁₃H₁₈N₂O₂ .
- Validation: Cross-reference with synthetic intermediates (e.g., Boc-protected precursors) to trace signal origins. Contradictions in carbonyl (δ 170–175 ppm in ¹³C NMR) may indicate incomplete deprotection .
What strategies are effective for studying the structure-activity relationship (SAR) of 6-amino-N-(benzyloxy)hexanamide in biological systems?
Q. Advanced Research Focus
- Derivatization: Modify the benzyloxy group (e.g., halogenation, methoxy substitutions) to assess electronic effects on target binding. Evidence from ion channel inhibitors shows fluorinated analogs (e.g., 4-fluorobenzyl) enhance potency by 3-fold .
- Assay Design: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify interactions with proteins. For example, coupling the compound to fluorescein enables FP-based competitive binding studies .
- Computational Modeling: Dock the compound into homology models of targets (e.g., HDAC enzymes) using software like AutoDock Vina. Correlate binding scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values .
How can researchers address low solubility of 6-amino-N-(benzyloxy)hexanamide in aqueous buffers for in vitro assays?
Q. Advanced Research Focus
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize the compound without denaturing proteins. For example, 10 mM HP-β-CD increases solubility from 5 µM to 200 µM in PBS .
- Prodrug Approach: Synthesize phosphate or acetylated prodrugs that hydrolyze in physiological conditions. Boc-protected analogs show 10-fold higher aqueous solubility than free amines .
- Formulation Optimization: Nanoemulsions (50–100 nm particles) or liposomal encapsulation improve bioavailability. Dynamic light scattering (DLS) confirms stability (PDI < 0.3) .
What analytical methods are critical for quantifying 6-amino-N-(benzyloxy)hexanamide in complex biological matrices?
Q. Advanced Research Focus
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions like m/z 279 → 147 (collision energy 20 eV) for high sensitivity (LOQ = 1 ng/mL) .
- Validation Parameters: Assess linearity (R² > 0.99), intraday precision (<15% RSD), and recovery (>85% in plasma) per FDA guidelines.
- Internal Standards: Deuterated analogs (e.g., d₅-benzyloxy) correct for matrix effects .
How can conflicting bioactivity data across studies be systematically evaluated?
Q. Advanced Research Focus
- Meta-Analysis: Aggregate IC₅₀ values from kinase assays (e.g., EGFR, Src) using standardized protocols (e.g., ATP concentration = 1 mM). Inconsistent results (e.g., IC₅₀ 10 nM vs. 1 µM) may stem from assay temperature (25°C vs. 37°C) .
- Counter-Screening: Test off-target effects via panels (e.g., Eurofins CEREP) to identify promiscuous binding. A selectivity index >100 indicates target specificity .
- Data Normalization: Express activity relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
